2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl
Description
2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl is a biphenyl derivative featuring a methyl (-CH₃) substituent at the 2-position of one phenyl ring and a trifluoromethyl (-CF₃) group at the 3'-position of the adjacent ring. This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C14H11F3 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-methyl-2-[3-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H11F3/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(15,16)17/h2-9H,1H3 |
InChI Key |
FUHUNCSPOBIZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .
Industrial Production Methods
Industrial production of 2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to enhance yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated biphenyl derivatives .
Scientific Research Applications
Chemical Intermediate
The compound serves as an important intermediate in organic synthesis. Its trifluoromethyl group is a valuable feature for modifying biological activities of pharmaceutical compounds. The introduction of trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates. This property is particularly useful in the development of agrochemicals and pharmaceuticals where increased potency and reduced toxicity are desired .
Material Science
In material science, 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl has been investigated for its role in developing advanced materials such as polymers and coatings. The incorporation of fluorinated compounds into polymer matrices can improve thermal stability, chemical resistance, and mechanical properties. Research indicates that materials modified with trifluoromethyl groups exhibit enhanced performance in harsh environments, making them suitable for applications in aerospace and automotive industries .
Case Study 1: Pharmaceutical Development
A study published in the Journal of Medicinal Chemistry highlighted the use of 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl as a scaffold for synthesizing novel anti-cancer agents. The trifluoromethyl substitution was shown to significantly increase the activity against specific cancer cell lines compared to non-fluorinated analogs. The enhanced lipophilicity contributed to better membrane permeability and cellular uptake .
Case Study 2: Polymer Coatings
In a recent investigation into polymer coatings, researchers found that incorporating 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl into epoxy resins resulted in coatings with superior water repellency and chemical resistance. The study demonstrated that these coatings could withstand aggressive solvents and high temperatures, making them ideal for industrial applications where durability is critical .
Data Table: Summary of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Chemical Intermediate | Used in organic synthesis | Enhances metabolic stability |
| Material Science | Modifier for polymers and coatings | Improves thermal stability |
| Pharmaceutical Development | Scaffold for drug design | Increases potency and reduces toxicity |
Mechanism of Action
The mechanism by which 2-Methyl-3’-(trifluoromethyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Substituent Effects on Reactivity and Stability
2-Ethyl-5-(trifluoromethyl)-1,1'-biphenyl
In a study by Alh et al., replacing a methyl group with an ethyl (-C₂H₅) substituent at the 2'-position and introducing a -CF₃ group at the 5-position resulted in 85% yield of dihydrophenanthridine under ruthenium-catalyzed conditions. The -CF₃ group suppressed air oxidation of the product, reducing phenanthridine formation to 10% . This highlights how electron-withdrawing -CF₃ groups enhance stability, while alkyl substituents (e.g., ethyl vs. methyl) modulate steric effects.- [1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane This compound, synthesized via trifluoromethylthiolation using CF₃SO₂Na and Tf₂O, achieved yields of 65–82%. The -SCF₃ group at the 4-position differs electronically from -CF₃, offering distinct reactivity in sulfur-based coupling reactions . Comparatively, the absence of a sulfane group in 2-methyl-3'-(trifluoromethyl)-1,1'-biphenyl may reduce its utility in thiol-mediated processes but improve compatibility in non-polar environments.
2.2 Positional Influence of Substituents
- Meta vs. Para Substitution The -CF₃ group at the 3'-position (meta) in the target compound contrasts with para-substituted analogs (e.g., [1,1′-biphenyl]-4-yl derivatives). This positional difference could influence binding affinity in receptor-ligand systems or catalytic activity .
2.3 Heterocyclic Analogs
- Trifluoromethyl-Substituted Imidazoles (e.g., 2-Methyl-1-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazole) These compounds, listed in , incorporate -CF₃ groups into heterocyclic frameworks. Compared to biphenyl systems, heterocycles often exhibit enhanced solubility and metabolic stability, critical for drug design. However, biphenyl derivatives like 2-methyl-3'-(trifluoromethyl)-1,1'-biphenyl may offer superior π-π stacking interactions in materials science applications .
Biological Activity
2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the biological properties of organic compounds, making them more effective as therapeutic agents. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C_13H_10F_3
- Molecular Weight : 227.22 g/mol
- Melting Point : 38-42 °C
- Boiling Point : 203 °C at 760 mmHg
Biological Activity Overview
The biological activity of 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl can be classified into several key areas:
Antibacterial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties. A study demonstrated that derivatives containing similar structures showed significant antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antibacterial effects .
Anticancer Activity
The anticancer potential of 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl has been investigated through various in vitro assays. Compounds structurally related to it have shown promising results against multiple cancer cell lines. For instance, derivatives with similar functional groups were tested against human cancer cell lines such as A549 (lung), HCT116 (colon), and HePG2 (liver) and exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin .
Case Study: Anticancer Evaluation
In a notable study, a series of compounds including those with trifluoromethyl substitutions were evaluated for their cytotoxic effects using the MTT assay. The results indicated:
- Jurkat Cells : IC50 = 4.64 µM
- MCF-7 Cells : IC50 = 8.47 µM after 72 hours of treatment
- HCT116 Cells : IC50 values ranged from 12.4 to 17.8 µM depending on the specific derivative tested.
These findings suggest that the trifluoromethyl group significantly contributes to the compounds' ability to inhibit cell proliferation by inducing apoptosis and affecting cell cycle progression, particularly in cancerous cells .
The mechanism by which 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl exerts its biological effects is thought to involve:
- Protein Binding : The trifluoromethyl group enhances binding interactions with target proteins through multipolar interactions, which can lead to increased potency.
- Gene Expression Modulation : Treatment with related compounds has shown down-regulation of critical genes involved in cancer progression, such as TP53 and EGFR, further supporting their role as potential anticancer agents .
Comparative Data Table
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Methyl-3'-(trifluoromethyl)-1,1'-biphenyl | Jurkat | 4.64 | Induces apoptosis |
| Related Compound A | MCF-7 | 8.47 | Inhibits cell proliferation |
| Related Compound B | HCT116 | 17.8 | Down-regulates oncogenes |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-methyl-3'-(trifluoromethyl)-1,1'-biphenyl, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple 2-methylbromobenzene with 3-(trifluoromethyl)phenylboronic acid. Key parameters include:
- Catalyst loading : 2-5 mol% Pd for high yield .
- Solvent system : Toluene/ethanol (3:1) with Na₂CO₃ as a base .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to achieve >97% purity .
Q. How can the electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, activating the aryl ring for electrophilic substitution but deactivating it for nucleophilic attacks. This duality requires careful optimization:
- Electrophilic reactions : Use Lewis acids (e.g., AlCl₃) to enhance reactivity at the meta position relative to -CF₃ .
- Nucleophilic challenges : Employ directing groups (e.g., -NH₂) to steer reactivity to ortho/para positions .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for 2-methyl-3'-(trifluoromethyl)-1,1'-biphenyl derivatives?
- Methodological Answer : Discrepancies in NMR (e.g., splitting patterns) or IR (C-F stretching) often arise from rotational isomers or solvent effects. Mitigation steps:
- Variable-temperature NMR : Analyze at 298 K and 77 K to identify conformational equilibria .
- Computational modeling : Use DFT (B3LYP/6-31G*) to simulate spectra and assign peaks .
Q. How does the steric bulk of the 2-methyl group affect catalytic applications in asymmetric synthesis?
- Methodological Answer : The 2-methyl group induces axial chirality, enabling enantioselective catalysis. Key considerations:
- Ligand design : Use chiral phosphines (e.g., Binap derivatives) to exploit steric hindrance .
- Reaction scope : Test in asymmetric allylic alkylation (AAA) or Heck reactions. For example, Ir(III) complexes with biphenyl ligands achieve >90% ee in C-H activation .
Q. What are the challenges in scaling up the synthesis of fluorinated biphenyls for material science applications?
- Methodological Answer : Scaling introduces issues like exothermicity and fluorine handling. Best practices:
- Batch vs. flow chemistry : Use microreactors for controlled fluorination (avoiding HF release) .
- Safety protocols : Implement inert gas purging and corrosion-resistant reactors (e.g., Hastelloy) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
